molecular formula C11H17BrCl2N2 B14812133 1-(2-Bromobenzyl)piperazine 2HCl

1-(2-Bromobenzyl)piperazine 2HCl

Cat. No.: B14812133
M. Wt: 328.07 g/mol
InChI Key: KLFCAJAMBIBOBU-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)piperazine 2HCl is a piperazine derivative characterized by a bromine-substituted benzyl group at the 2-position of the aromatic ring and a dihydrochloride salt form. Its molecular formula is C₁₁H₁₄BrN₂·2HCl, with a monoisotopic mass of 308.03 g/mol (estimated) . Structurally, the bromine atom at the ortho position of the benzyl group distinguishes it from other benzylpiperazine analogues. The compound is primarily utilized in pharmaceutical research, particularly in the synthesis of receptor-targeted molecules, though its specific therapeutic applications remain under investigation .

Key physical properties include:

  • Boiling point: Not explicitly reported, but analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine) exhibit boiling points near 93–96°C under vacuum (0.2 Torr) .
  • Density: Estimated at ~1.1 g/cm³, similar to fluorinated analogues .

Properties

Molecular Formula

C11H17BrCl2N2

Molecular Weight

328.07 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H

InChI Key

KLFCAJAMBIBOBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromobenzyl)piperazine 2HCl can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)piperazine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted piperazines can be formed.

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Dehalogenated piperazine derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)piperazine 2HCl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)piperazine 2HCl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives vary significantly in pharmacological and physicochemical properties based on substituent type, position, and salt forms. Below, 1-(2-Bromobenzyl)piperazine 2HCl is compared to three categories of analogues:

Halogen-Substituted Benzylpiperazines
Compound Substituent Position Molecular Formula Key Properties/Effects
This compound 2-Bromobenzyl C₁₁H₁₄BrN₂·2HCl Potential serotonergic activity (inferred from structural similarity to TFMPP) .
1-(2-Fluorobenzyl)piperazine 2-Fluorobenzyl C₁₁H₁₃FN₂·2HCl Boiling point: 93–96°C/0.2 Torr; used in psychiatric drug intermediates .
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl C₁₀H₁₂ClN₂ Serotonin 5-HT₂C agonist; associated with anxiety and hallucinations .

For example, mCPP (3-Cl) exhibits strong 5-HT₂C affinity, whereas brominated analogues may prioritize 5-HT₁A interactions .

Arylpiperazines with Psychoactive Properties
Compound Substituent Receptor Affinity Clinical/Illicit Use
This compound 2-Bromobenzyl Hypothesized 5-HT₁A/5-HT₂ Research chemical; limited human data .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 5-HT₁B/5-HT₂A agonist MDMA-like effects; often mixed with BZP .
1-Benzylpiperazine (BZP) Benzyl Norepinephrine reuptake inhibitor Former "party drug"; banned due to cardiovascular risks .

Pharmacological Notes:

  • TFMPP and BZP synergize to mimic MDMA but with lower potency .
  • Brominated derivatives like this compound lack conclusive evidence of recreational use, suggesting divergent receptor selectivity .
Therapeutic Piperazine Derivatives
Compound Substituent Therapeutic Application Mechanism/Activity
This compound 2-Bromobenzyl Under investigation Hypothesized antiviral/antidepressant potential .
SA4503 3,4-Dimethoxyphenethyl Sigma-1 receptor agonist Antidepressant (Phase III trials) .
Trimetazidine 2,3,4-Trimethoxybenzyl Anti-ischemic agent Coronary vasodilation; no effect on heart rate .

Structural-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance metabolic stability but may reduce blood-brain barrier permeability compared to methoxy groups .
  • The 2-bromo position may favor interactions with hydrophobic receptor pockets, unlike polar 3,4-dimethoxy groups in SA4503 .

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